molecular formula C17H18N5Na2O8P B13439616 meta-Topolin Riboside-5'-Monophosphate Sodium Salt

meta-Topolin Riboside-5'-Monophosphate Sodium Salt

Cat. No.: B13439616
M. Wt: 497.3 g/mol
InChI Key: KJMNUAAERDYISN-VGTMOFFKSA-L
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Description

Meta-Topolin Riboside-5’-Monophosphate Sodium Salt: is a derivative of meta-topolin, a type of aromatic cytokinin. Cytokinins are plant hormones that promote cell division and growth.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of meta-topolin riboside-5’-monophosphate sodium salt typically involves the ribosylation of meta-topolin followed by phosphorylation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: : Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process may also include purification steps such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: : Meta-topolin riboside-5’-monophosphate sodium salt can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the molecule .

Mechanism of Action

Mechanism of Action: : Meta-topolin riboside-5’-monophosphate sodium salt exerts its effects by interacting with cytokinin receptors in plant cells. This interaction triggers a signaling cascade that promotes cell division and growth. The compound also influences various molecular targets and pathways involved in cell cycle regulation and stress responses .

Comparison with Similar Compounds

Comparison with Other Similar Compounds: : Meta-topolin riboside-5’-monophosphate sodium salt is unique due to its specific hydroxylation pattern and riboside moiety, which enhance its stability and bioactivity compared to other cytokinins like kinetin and benzyladenine .

List of Similar Compounds

  • Kinetin
  • Benzyladenine
  • Isopentenyladenosine
  • Trans-zeatin
  • Pyratine

Meta-topolin riboside-5’-monophosphate sodium salt stands out for its enhanced stability and bioactivity, making it a valuable tool in both scientific research and industrial applications.

Properties

Molecular Formula

C17H18N5Na2O8P

Molecular Weight

497.3 g/mol

IUPAC Name

disodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-[6-[(3-hydroxyphenyl)methylamino]purin-9-yl]oxolan-2-yl]methyl phosphate

InChI

InChI=1S/C17H20N5O8P.2Na/c23-10-3-1-2-9(4-10)5-18-15-12-16(20-7-19-15)22(8-21-12)17-14(25)13(24)11(30-17)6-29-31(26,27)28;;/h1-4,7-8,11,13-14,17,23-25H,5-6H2,(H,18,19,20)(H2,26,27,28);;/q;2*+1/p-2/t11-,13+,14+,17-;;/m1../s1

InChI Key

KJMNUAAERDYISN-VGTMOFFKSA-L

Isomeric SMILES

C1=CC(=CC(=C1)O)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H]([C@H]([C@H](O4)COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Canonical SMILES

C1=CC(=CC(=C1)O)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Origin of Product

United States

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